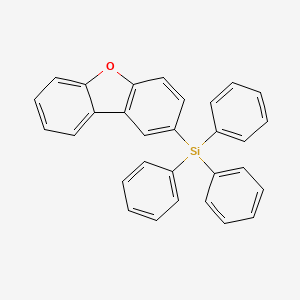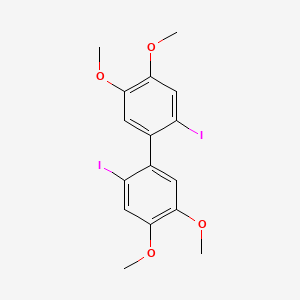
Tantalum (V) tetraethoxyacetylacetonate
Vue d'ensemble
Description
Tantalum (V) tetraethoxyacetylacetonate is a chemical compound with the formula Ta(OC₂H₅)₄(CH₃COCHCOCH₃). It is a yellow solid that is insoluble in water and has a molecular weight of 460.30 g/mol . This compound is used in various scientific and industrial applications due to its unique properties.
Méthodes De Préparation
Tantalum (V) tetraethoxyacetylacetonate can be synthesized through several methods. One common synthetic route involves the reaction of tantalum pentachloride with ethanol and acetylacetone under controlled conditions . The reaction typically requires a solvent such as toluene and is carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The product is then purified through recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Tantalum (V) tetraethoxyacetylacetonate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions .
Oxidation: It can be oxidized to form tantalum pentoxide (Ta₂O₅), which is a stable and highly refractory material.
Substitution: The ethoxy groups in the compound can be substituted with other ligands, such as alkoxides or amines, under appropriate conditions.
Common reagents used in these reactions include water, oxygen, and various organic ligands. The major products formed from these reactions are tantalum oxides and substituted tantalum complexes .
Applications De Recherche Scientifique
Tantalum (V) tetraethoxyacetylacetonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of tantalum-containing compounds and materials.
Biology and Medicine: While specific applications in biology and medicine are less common, tantalum compounds are generally known for their biocompatibility and are used in medical implants and devices.
Mécanisme D'action
The mechanism of action of tantalum (V) tetraethoxyacetylacetonate involves its ability to form stable complexes with various ligands. The ethoxy and acetylacetonate groups coordinate with the tantalum center, stabilizing the compound and allowing it to participate in various chemical reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Tantalum (V) tetraethoxyacetylacetonate can be compared with other tantalum compounds such as tantalum (V) ethoxide and tantalum (V) isopropoxide .
Tantalum (V) ethoxide: This compound has a similar structure but with ethoxide groups instead of acetylacetonate.
Tantalum (V) isopropoxide: This compound contains isopropoxide groups and is used in similar applications as this compound.
The uniqueness of this compound lies in its combination of ethoxy and acetylacetonate ligands, which provide specific reactivity and stability characteristics .
Propriétés
IUPAC Name |
ethanol;(Z)-4-hydroxypent-3-en-2-one;tantalum | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2.4C2H6O.Ta/c1-4(6)3-5(2)7;4*1-2-3;/h3,6H,1-2H3;4*3H,2H2,1H3;/b4-3-;;;;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZNJFSVFJDLIR-GLUPTGNJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO.CCO.CCO.CCO.CC(=CC(=O)C)O.[Ta] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO.CCO.CCO.CCO.C/C(=C/C(=O)C)/O.[Ta] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H32O6Ta | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















